2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate
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Overview
Description
2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate is an organic compound with the molecular formula C12H3Cl2F5O3S and a molecular weight of 393.12 g/mol . This compound is characterized by the presence of both pentafluorophenyl and dichlorobenzenesulfonate groups, making it a unique and versatile chemical used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with pentafluorophenol in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions often involve the use of organic solvents like dichloromethane or tetrahydrofuran, and reactions are typically carried out at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reaction with an amine can yield a sulfonamide, while reaction with an alcohol can produce a sulfonate ester .
Scientific Research Applications
2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate involves its ability to act as an electrophile, reacting with nucleophiles to form new chemical bonds . The pentafluorophenyl group enhances the compound’s reactivity by stabilizing the transition state during nucleophilic substitution reactions . This makes it a valuable tool in synthetic chemistry and biochemical research .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluorophenyl methanesulfonate: Similar in structure but with a methanesulfonate group instead of a dichlorobenzenesulfonate group.
2,3,4,5,6-Pentafluorobenzaldehyde: Contains a formyl group instead of a sulfonate group.
2-(2,3,4,5,6-Pentafluorophenyl)-1H-benzo[d]imidazole: A fluorine-rich compound used in the preparation of conjugated polymer donors for organic solar cell applications.
Uniqueness
2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate is unique due to the presence of both pentafluorophenyl and dichlorobenzenesulfonate groups, which confer distinct reactivity and stability properties. This makes it particularly useful in applications requiring strong electrophilic reactivity and stability under various conditions .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2,4-dichlorobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl2F5O3S/c13-4-1-2-6(5(14)3-4)23(20,21)22-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIBQQRVYAVHBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl2F5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601201899 |
Source
|
Record name | 2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601201899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885949-57-5 |
Source
|
Record name | 2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885949-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601201899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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